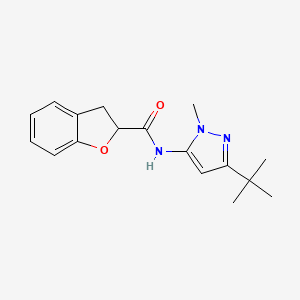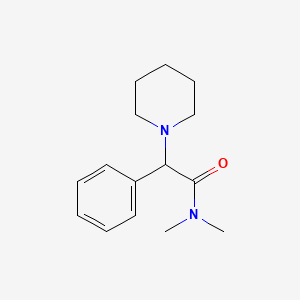
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one, also known as DMQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the family of quinazolinone derivatives and is known to act as a potent antagonist of glutamate receptors, specifically the NMDA and AMPA receptors.
Wirkmechanismus
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one acts as a competitive antagonist of glutamate receptors, specifically the NMDA and AMPA receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic plasticity, learning and memory, and various other physiological and pathological conditions. By blocking the activity of glutamate receptors, 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one can modulate the excitability of neurons and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and the target receptors. In general, 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one can modulate the excitability of neurons and affect various physiological processes, such as synaptic plasticity, learning and memory, and pain perception. 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has also been shown to have potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, stroke, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has several advantages for lab experiments, such as its high potency and selectivity for glutamate receptors, its well-characterized pharmacological profile, and its availability as a commercial product. However, 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one also has some limitations, such as its potential toxicity and the need for careful dosing and monitoring in animal experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one and its potential applications. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could help to elucidate the specific roles of these receptors in various physiological and pathological processes. Another area of interest is the exploration of the therapeutic potential of 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one and related compounds in various neurological and psychiatric disorders, such as epilepsy, stroke, and schizophrenia. Finally, there is a need for further research on the potential side effects and toxicity of 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one, particularly in long-term and high-dose experiments.
Synthesemethoden
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one can be synthesized through a multi-step process starting from 3-hydroxybenzaldehyde and 3-methyl-2-nitrobenzoic acid. The first step involves the conversion of 3-hydroxybenzaldehyde to 3-hydroxyphenylacetic acid, which is then reacted with ethyl chloroacetate to form ethyl 3-(3-hydroxyphenyl)acrylate. The second step involves the reduction of 3-methyl-2-nitrobenzoic acid to 3-methyl-2-aminobenzoic acid, which is then reacted with ethyl 3-(3-hydroxyphenyl)acrylate to form 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one is known to act as a potent antagonist of glutamate receptors, specifically the NMDA and AMPA receptors. This property makes 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one a valuable tool for studying the role of glutamate receptors in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17-14(10-5-4-6-11(18)9-10)16-13-8-3-2-7-12(13)15(17)19/h2-9,14,16,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBSQTBZNXFZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)

![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)





![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)


